(2R)-3-methoxy-2-(methylamino)propanoic acid
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Overview
Description
(2R)-3-Methoxy-2-(methylamino)propanoic acid is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-methoxy-2-(methylamino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-2-amino-3-methoxypropanoic acid.
Methylation: The amino group is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale methylation reactions using continuous flow reactors to ensure high yield and purity. The use of automated purification systems can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where the methoxy or methylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2R)-3-Methoxy-2-(methylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2R)-3-methoxy-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its precise mechanism of action.
Comparison with Similar Compounds
(2S)-3-Methoxy-2-(methylamino)propanoic acid: The enantiomer of the compound with different optical activity.
3-Methoxy-2-(methylamino)propanoic acid: Without the chiral center, leading to different stereochemistry.
2-(Methylamino)propanoic acid: Lacks the methoxy group, resulting in different chemical properties.
Uniqueness: (2R)-3-Methoxy-2-(methylamino)propanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
Properties
Molecular Formula |
C5H11NO3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R)-3-methoxy-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-6-4(3-9-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 |
InChI Key |
AKTYKKADZQIESO-SCSAIBSYSA-N |
Isomeric SMILES |
CN[C@H](COC)C(=O)O |
Canonical SMILES |
CNC(COC)C(=O)O |
Origin of Product |
United States |
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